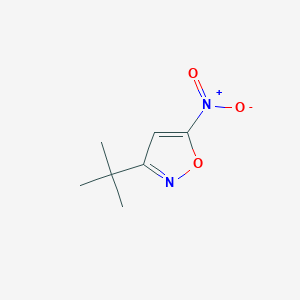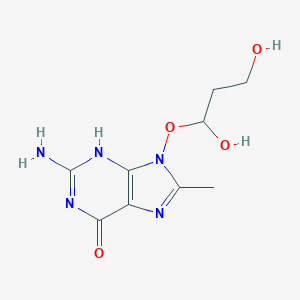
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one, also known as Trapidil, is a synthetic compound that belongs to the purine derivative family. Trapidil is a potent vasodilator and has been used in the treatment of various cardiovascular diseases. The compound has been extensively studied for its mechanism of action and its potential applications in scientific research.
Mécanisme D'action
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one exerts its effects through multiple mechanisms. The compound inhibits the activity of platelet-derived growth factor (PDGF), a key mediator of inflammation and cell proliferation. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and cardiovascular function.
Effets Biochimiques Et Physiologiques
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one's potential applications in the treatment of various diseases, particularly cancer and cardiovascular diseases. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one and its potential mechanisms of action.
Méthodes De Synthèse
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-3H-purin-6-one with 1,3-dihydroxypropane in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product.
Applications De Recherche Scientifique
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
145621-08-5 |
|---|---|
Nom du produit |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one |
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c1-4-11-6-7(12-9(10)13-8(6)17)14(4)18-5(16)2-3-15/h5,15-16H,2-3H2,1H3,(H3,10,12,13,17) |
Clé InChI |
SJMWNKHVSBDTDK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
SMILES |
CC1=NC2=C(N1OC(CCO)O)N=C(NC2=O)N |
SMILES canonique |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
Synonymes |
9-(1'-hydroxy-2'-(hydroxymethyl)ethoxy)methylguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



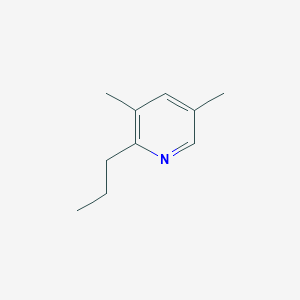
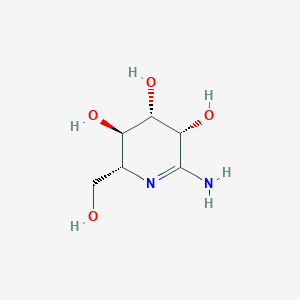
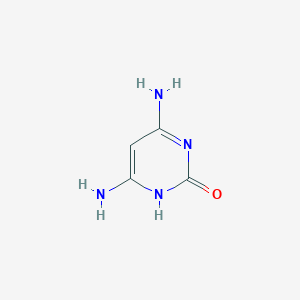
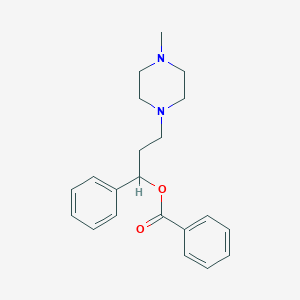
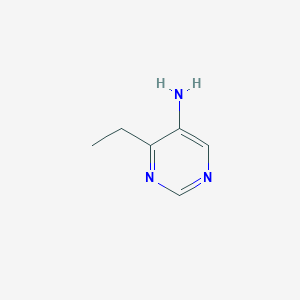
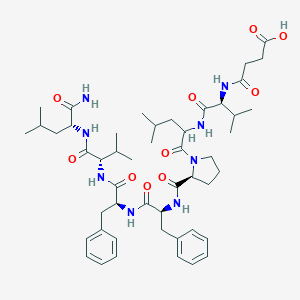
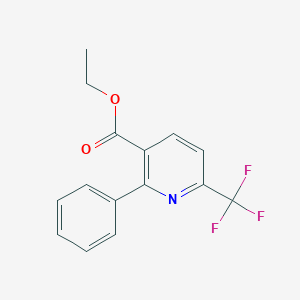
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
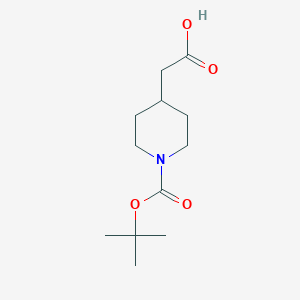
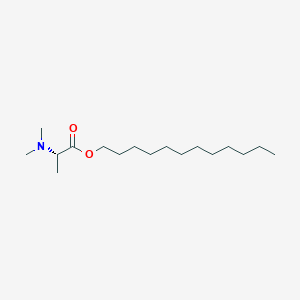
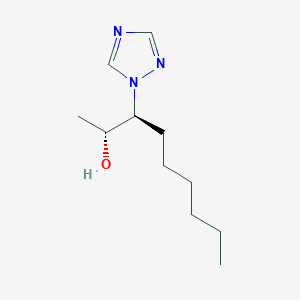
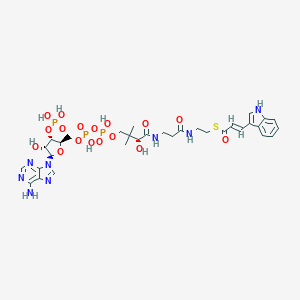
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
